![molecular formula C10H12ClN3O B13521728 4-Chloro-alpha,alpha-dimethyl-7h-pyrrolo[2,3-d]pyrimidine-5-ethanol](/img/structure/B13521728.png)
4-Chloro-alpha,alpha-dimethyl-7h-pyrrolo[2,3-d]pyrimidine-5-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2-methylpropan-2-ol is a chemical compound with a complex structure that includes a pyrrolo[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2-methylpropan-2-ol typically involves multiple steps. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate. This process includes the following steps :
Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This step involves adding formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.
Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate is cyclized to form the desired pyrrolo[2,3-d]pyrimidine structure.
Chlorination: The final step involves chlorination to obtain 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and minimizing by-products. One such method involves a seven-step synthesis starting from dimethyl malonate, achieving a 31% overall yield . This method is operationally simple and practical for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2-methylpropan-2-ol undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions.
Cross-Coupling Reactions: It is amenable to Suzuki coupling reactions and other palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Typically involves nucleophiles such as amines or thiols under basic conditions.
Suzuki Coupling: Requires palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic aromatic substitution with amines can yield substituted pyrrolo[2,3-d]pyrimidines with various functional groups.
Scientific Research Applications
1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2-methylpropan-2-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for kinase inhibitors, which are crucial in the treatment of diseases such as cancer and inflammatory disorders.
Drug Discovery: Its unique structure makes it valuable in the synthesis of complex organic compounds for drug development.
Biological Research: Derivatives of this compound have shown potential as anticancer, antiviral, and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2-methylpropan-2-ol involves its role as a kinase inhibitor. It interferes with the Janus kinase (JAK) – signal transducer and activator of transcription protein (STAT) signaling pathway, which is involved in cell division, death, and tumor formation . By inhibiting JAK enzymes, this compound can modulate immune responses and reduce inflammation.
Comparison with Similar Compounds
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A key intermediate in the synthesis of various kinase inhibitors.
2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid: Another compound with a similar pyrrolo[2,3-d]pyrimidine core.
Uniqueness
1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2-methylpropan-2-ol is unique due to its specific substitution pattern, which enhances its reactivity and potential as a pharmaceutical intermediate. Its ability to undergo various chemical reactions and its role in kinase inhibition make it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C10H12ClN3O |
|---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
1-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C10H12ClN3O/c1-10(2,15)3-6-4-12-9-7(6)8(11)13-5-14-9/h4-5,15H,3H2,1-2H3,(H,12,13,14) |
InChI Key |
CBOUAKLTSVKYTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CNC2=C1C(=NC=N2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


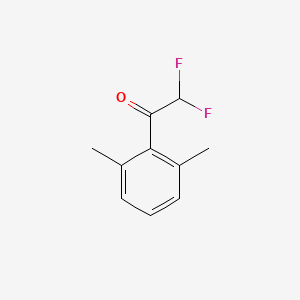
![6-(furan-2-yl)-3-methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylicacid](/img/structure/B13521646.png)
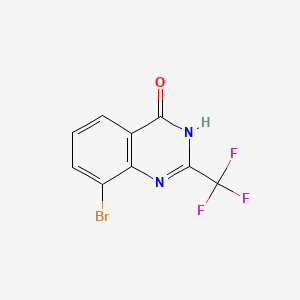
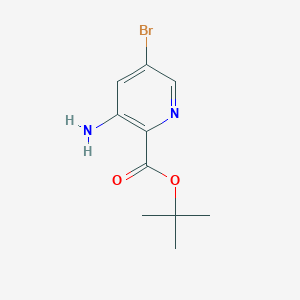
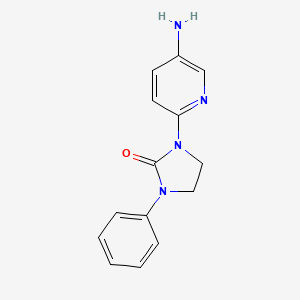
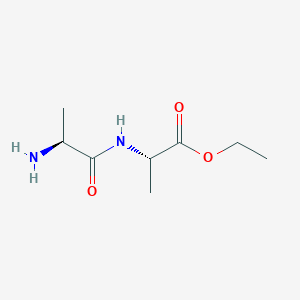
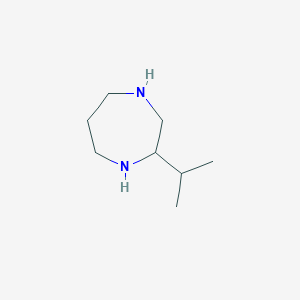

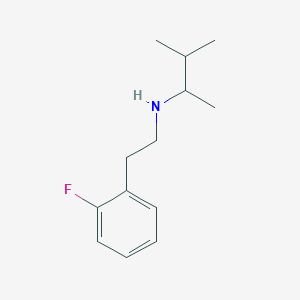
![rac-(1R,3S)-3-[(piperidine-1-sulfonyl)methyl]cyclopentan-1-amine hydrochloride](/img/structure/B13521697.png)
![(1R,3s,5S)-7,7-difluorobicyclo[3.3.1]nonan-3-aminehydrochloride](/img/structure/B13521713.png)

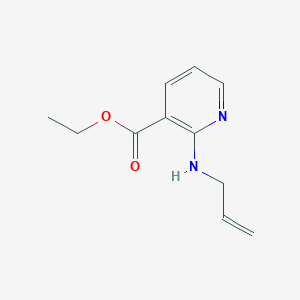
![(2,2-Dimethylpropyl)[(thiophen-3-yl)methyl]amine](/img/structure/B13521726.png)
